Tert-butyl (3-methoxyphenyl)carbamate CAS 60144-52-7 properties
Tert-butyl (3-methoxyphenyl)carbamate CAS 60144-52-7 properties
CAS Number: 60144-52-7
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and safety information for tert-butyl (3-methoxyphenyl)carbamate. The content is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Properties and Identifiers
Tert-butyl (3-methoxyphenyl)carbamate is a carbamate ester that serves as a crucial building block in organic synthesis. It incorporates a Boc (tert-butoxycarbonyl) protecting group on a 3-methoxyaniline core, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 60144-52-7[1] |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | tert-butyl N-(3-methoxyphenyl)carbamate |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC |
| InChI | InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) |
Physical and Spectroscopic Data
The compound typically presents as a white or off-white solid and is soluble in common organic solvents like dichloromethane, diethyl ether, and ethyl acetate.[2][3]
Table 2: Physical Properties
| Property | Value |
| Appearance | White solid[2] |
| Melting Point | Not available |
| Boiling Point | 320.7 ± 42.0 °C (Predicted for a related isomer)[4] |
| Solubility | Soluble in common organic solvents. |
Table 3: Spectroscopic Data
| Spectrum | Data |
| ¹H NMR | (300 MHz, CDCl₃): δ 7.17 (t, J = 8.0 Hz, 1H), 7.10 (s, 1H), 6.84 (d, J = 8.0 Hz, 1H), 6.64 – 6.55 (m, 1H), 6.52 (br s, 1H), 3.92 (s, 3H), 1.52 (s, 9H)[2][5] |
| ¹³C NMR | Data not available |
| Infrared (IR) | (KBr): 3320 (N-H stretch), 2990, 2920 (C-H stretch), 1690 (C=O stretch) cm⁻¹[5] |
| Mass Spec (MS) | Data not available |
Synthesis and Reactivity
The primary role of tert-butyl (3-methoxyphenyl)carbamate is as a protected amine intermediate. Its synthesis typically involves the N-tert-butoxycarbonylation (Boc protection) of 3-methoxyaniline. The Boc group can be subsequently removed under acidic conditions to liberate the free amine for further functionalization.
Experimental Protocol: Synthesis
The following is a representative protocol for the N-Boc protection of 3-methoxyaniline.
Objective: To synthesize tert-butyl (3-methoxyphenyl)carbamate from 3-methoxyaniline and di-tert-butyl dicarbonate (Boc₂O).
Materials:
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3-methoxyaniline
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Di-tert-butyl dicarbonate (Boc₂O)
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Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A suitable base (e.g., Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃))
-
Saturated aqueous NaHCO₃ solution
-
Brine
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-methoxyaniline (1.0 eq) in dichloromethane.
-
Add a base such as triethylamine (1.2 eq).
-
To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
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Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography on silica gel or recrystallization to obtain pure tert-butyl (3-methoxyphenyl)carbamate.
Key Reactions
The utility of this compound stems from the stability of the Boc group to many reaction conditions and its facile removal when desired.
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Protection: The synthesis described above is a cornerstone of modern organic synthesis, allowing for the selective modification of other functional groups in a molecule.
-
Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid (HCl) in dioxane or ethyl acetate. This process regenerates the amine functionality.
Visualized Workflows and Mechanisms
Synthesis Workflow
Caption: General workflow for the synthesis of tert-butyl (3-methoxyphenyl)carbamate.
Acid-Catalyzed Deprotection Mechanism
Caption: The mechanism of acid-catalyzed deprotection of a Boc-protected amine.
Applications in Research and Development
Tert-butyl (3-methoxyphenyl)carbamate is not typically an active pharmaceutical ingredient itself but is a key intermediate used in the synthesis of various target molecules.
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Pharmaceutical Synthesis: It serves as a precursor in the multi-step synthesis of complex molecules being investigated for therapeutic use. Its structure is often incorporated into novel compounds designed to interact with biological targets.[3][6]
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Organic Synthesis: As a Boc-protected aniline derivative, it is used in reactions where the nucleophilicity of the amine must be masked, such as in cross-coupling reactions, or to direct metallation at specific positions on the aromatic ring.[3]
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Building Block: The methoxy and protected amine groups offer two points for further chemical modification, making it a versatile building block for creating libraries of compounds for screening in drug discovery.
Safety and Handling
Hazard Statements (General for Carbamates):
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H302: Harmful if swallowed.
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May cause skin and eye irritation.
-
The toxicological properties have not been fully investigated.
Precautionary Measures:
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, vapor, or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a cool, dry place in a tightly sealed container. Recommended storage temperature is 2-8°C.[6]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical attention.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.
-
References
- 1. repository.unipr.it [repository.unipr.it]
- 2. US10017491B2 - Compounds and uses thereof for the modulation of hemoglobin - Google Patents [patents.google.com]
- 3. 84972-11-2(Carbamic acid, (3,4,5-trimethoxyphenyl)-, 1-methylethyl ester) | Kuujia.com [kuujia.com]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. US9981939B2 - Compounds and uses thereof for the modulation of hemoglobin - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
